molecular formula C12H7Cl2N3O2S B14024643 2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine

2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B14024643
M. Wt: 328.2 g/mol
InChI Key: CCMLKOCZPHJCLG-UHFFFAOYSA-N
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Description

5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with benzenesulfonyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloropyrimidine with a suitable pyrrole derivative in the presence of a base can yield the desired pyrrolo[3,2-d]pyrimidine core. Subsequent sulfonylation with benzenesulfonyl chloride in the presence of a base such as triethylamine can introduce the benzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.

    Biological Studies: Used in studies involving protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE often involves the inhibition of specific enzymes or receptors. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can disrupt cellular signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

5-(BENZENESULFONYL)-2,4-DICHLORO-PYRROLO[3,2-D]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzenesulfonyl group enhances its ability to interact with biological targets, while the dichloro substitution provides additional sites for further functionalization .

Properties

Molecular Formula

C12H7Cl2N3O2S

Molecular Weight

328.2 g/mol

IUPAC Name

5-(benzenesulfonyl)-2,4-dichloropyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C12H7Cl2N3O2S/c13-11-10-9(15-12(14)16-11)6-7-17(10)20(18,19)8-4-2-1-3-5-8/h1-7H

InChI Key

CCMLKOCZPHJCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl

Origin of Product

United States

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